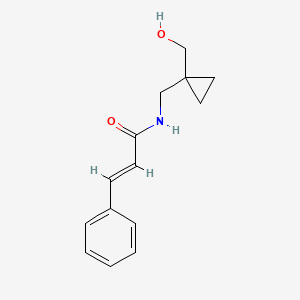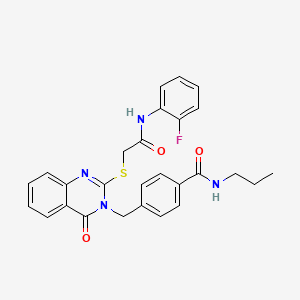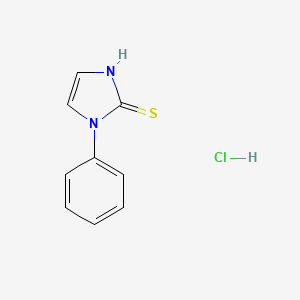![molecular formula C26H19ClN4OS B2538999 5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958599-69-4](/img/structure/B2538999.png)
5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each tailored to introduce specific functional groups or structural features into the molecule. In the case of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, the process begins with 4-chlorophenoxyacetic acid as a precursor. This compound undergoes esterification, followed by treatment with hydrazine hydrate to yield an intermediate, which is then subjected to a ring closure reaction to form the core 1,3,4-oxadiazole moiety. Subsequent thiolation and substitution reactions lead to the final derivatives with potential antibacterial properties, as confirmed by IR, 1H-NMR, and EI-MS spectral analysis .
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. The presence of the 1,3,4-oxadiazole ring and the thiol group are significant for the antibacterial activity observed. The molecular docking studies with the α-chymotrypsin enzyme protein help identify the active binding sites, which correlate with the bioactivity data. This suggests that the molecular structure of these compounds is well-suited for interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the ability to introduce various substituents. The regioselective sulfenylation catalyzed by iodine, as described for the synthesis of 3-sulfenylimidazo[1,5-a]quinolines, is an example of such specificity. This reaction proceeds under metal- and oxidant-free conditions, which is advantageous for the synthesis of less cytotoxic compounds. The use of disulfides or thiophenols as sulfenylating agents allows for the introduction of a sulfenyl group into the imidazo[1,5-a]quinoline framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of the 1,3,4-oxadiazole and thiol groups not only contributes to the biological activity but also affects properties such as solubility and stability. The compounds synthesized exhibit significant antibacterial activity against various bacterial strains, with some derivatives showing remarkable activity compared to standard antibiotics. Additionally, the cytotoxicity data suggest that certain substitutions on the oxadiazole moiety can lead to the discovery of compounds with reduced cytotoxicity, which is an important consideration for drug development .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds similar to the specified chemical have been synthesized and evaluated for their biological activities, including antimicrobial and antifungal effects. For example, novel quinolinone derivatives have been shown to possess significant antibacterial and antifungal activities, suggesting the potential of these compounds in developing new antimicrobial agents (Anisetti & Reddy, 2012; Patil, Ganguly, & Surana, 2010).
Antiulcer Activity
Research on quinazoline derivatives has also explored their potential in treating ulcers. Certain synthesized quinazoline compounds have demonstrated antiulcer activity, indicating their potential as therapeutic agents in ulcer treatment (Patil, Ganguly, & Surana, 2010).
Antitumor Activity
Quinazoline derivatives have been investigated for their antitumor properties. For instance, farnesyl protein transferase inhibitors, structurally related to the specified compound, have shown significant in vivo antitumor effects, highlighting the potential of these compounds in cancer therapy (Venet, End, & Angibaud, 2003).
Diuretic Agents
Quinazolinone derivatives have been synthesized and evaluated as diuretic agents, indicating the potential application of such compounds in managing conditions that benefit from diuresis (Maarouf, El‐Bendary, & Goda, 2004).
Synthesis of Novel Compounds
The synthesis of quinazolinone and its derivatives often leads to novel compounds with potential therapeutic applications. These synthetic endeavors not only enrich the chemical space of quinazolinones but also open avenues for discovering new drugs with varied biological activities (Kut, Onysko, & Lendel, 2020).
Mecanismo De Acción
Target of Action
The compound contains an indole nucleus, which is found in many bioactive compounds and binds with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4OS/c27-20-10-4-1-7-16(20)15-33-26-30-22-12-6-3-9-19(22)24-29-23(25(32)31(24)26)13-17-14-28-21-11-5-2-8-18(17)21/h1-12,14,23,28H,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTYHAUGRCIWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide](/img/structure/B2538916.png)
![(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2538920.png)
![3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2538921.png)
amino}benzoic acid](/img/structure/B2538923.png)
![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![{(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate](/img/structure/B2538928.png)
![3-Tert-butyl-1-methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B2538930.png)

![1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone](/img/structure/B2538934.png)



![Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate](/img/structure/B2538939.png)